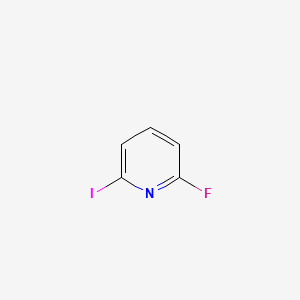

2-Fluoro-6-iodopyridine

Description

2-Fluoro-6-iodopyridine (C₅H₃FIN) is a halogenated pyridine derivative characterized by fluorine and iodine substituents at the 2- and 6-positions of the pyridine ring, respectively. This compound is part of a broader class of halogenated heterocycles, which are pivotal intermediates in pharmaceutical synthesis, agrochemical development, and materials science. The fluorine atom enhances electron-withdrawing effects and metabolic stability, while the iodine substituent offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) .

Structurally, this compound is distinguished by its planar aromatic ring, with bond angles and lengths influenced by the electronegative halogens.

Properties

IUPAC Name |

2-fluoro-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCKZTQDBHJMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodopyridine typically involves halogenation reactions. One common method is the direct fluorination of 6-iodopyridine using a fluorinating agent such as Selectfluor or N-fluoropyridinium salts. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

- Substituted pyridines with various functional groups.

- Biaryl compounds through coupling reactions.

- Pyridine N-oxides or dehalogenated pyridines.

Scientific Research Applications

2-Fluoro-6-iodopyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biologically active molecules, enhancing their properties or enabling the study of biological pathways.

Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodopyridine is primarily based on its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms on the pyridine ring makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, while the iodine atom serves as a good leaving group in substitution and coupling reactions.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Halogen Type: Iodine (in this compound) provides superior leaving-group ability compared to bromine or chlorine, facilitating nucleophilic aromatic substitution. However, brominated derivatives (e.g., 2-fluoro-6-bromophenol) may exhibit higher thermal stability .

- Positional Isomerism : Moving iodine from the 6- to 3-position (e.g., 2-fluoro-3-iodo-6-methylpyridine) significantly alters electronic distribution, as seen in reduced similarity scores (0.87 vs. 0.69 for trihalogenated analogues) .

- Functional Groups : Methoxy substituents (e.g., 6-iodo-2,3-dimethoxypyridine) increase solubility in polar solvents but reduce electrophilicity at the pyridine ring .

Physicochemical Properties

- Boiling/Melting Points: Halogenated pyridines generally exhibit higher melting points than non-halogenated counterparts due to increased molecular weight and intermolecular halogen bonding. For instance, 2-iodopyridine (C₅H₄IN) melts at 92–94°C, whereas this compound likely has a higher melting point due to additional fluorine-induced polarity .

- Solubility: Fluorine reduces basicity of the pyridine nitrogen, enhancing solubility in organic solvents (e.g., DCM, THF) compared to hydroxyl- or amino-substituted derivatives .

Research Findings and Data Gaps

- Structural Similarity : Computational studies (e.g., Tanimoto similarity scores) rank 2-fluoro-3-iodo-6-methylpyridine (0.87) and 6-iodo-2,3-dimethoxypyridine (0.80) as closest analogues, underscoring the importance of substituent position over type .

- Data Limitations : Experimental data on exact melting points, NMR shifts, or bioactivity of this compound are absent in the evidence, highlighting a need for further characterization.

Biological Activity

2-Fluoro-6-iodopyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of both fluorine and iodine substituents on the pyridine ring. This substitution pattern is crucial as it influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHF I N |

| Molecular Weight | 233.99 g/mol |

| Melting Point | 48-50 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity towards these targets, modulating their activity.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. Its reactive halogen atoms facilitate covalent bonding with nucleophilic sites in proteins, altering their function.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Antiviral Properties : Some studies have demonstrated that this compound can inhibit viral replication, suggesting its potential use in antiviral therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorine atom is replaced by various nucleophiles under controlled conditions. The following table summarizes some synthetic routes and yields reported in the literature:

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Mild conditions with KCN | ~80 |

| Late-stage Functionalization | Microwave heating | 98 |

| Tandem Reactions | Sequential fluorination-substitution | Quantitative |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of several derivatives of this compound. The results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Case Study 3: Antiviral Activity

A recent investigation into the antiviral properties of this compound revealed its effectiveness against influenza virus strains. The study demonstrated that the compound could inhibit viral entry into host cells, suggesting a novel mechanism for antiviral action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.